Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester
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Overview
Description
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester is an organic compound with the molecular formula C_16H_17NO_2 It is a derivative of carbamic acid, where the hydrogen atom is replaced by a (4-ethylphenyl) group and the hydroxyl group is replaced by a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester can be synthesized through a reaction between (4-ethylphenyl)amine and phenylmethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored and controlled to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form (4-ethylphenyl)amine and phenylmethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates and phenols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: (4-ethylphenyl)amine and phenylmethanol.
Oxidation: Carbamates and phenols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, (4-ethylphenyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes. The ester group can undergo hydrolysis to release (4-ethylphenyl)amine, which can then interact with enzyme active sites. The compound may also act as an inhibitor by binding to the enzyme and preventing substrate access.
Comparison with Similar Compounds
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester can be compared with other similar compounds such as:
Carbamic acid, phenyl-, methyl ester: Similar structure but with a methyl ester group instead of a phenylmethyl ester group.
Carbamic acid, (4-ethylphenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a phenylmethyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
93008-63-0 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
benzyl N-(4-ethylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
KPSYLGSZZLYNGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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